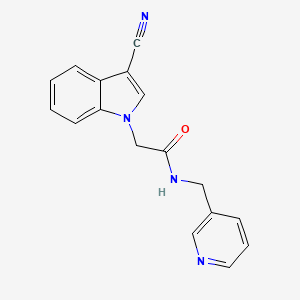
1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine, also known as EPM, is a chemical compound that belongs to the family of piperazine derivatives. EPM has gained significant attention in the scientific community due to its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine can induce antidepressant-like effects in animal models of depression. It has also been shown to reduce anxiety-like behavior in rodents. Additionally, 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has been shown to have analgesic properties, reducing pain sensitivity in animal models. 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has also been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action could provide insight into the regulation of neurotransmitter systems and the development of new pharmacological agents. Finally, studies on the potential side effects and toxicity of 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine are needed to determine its safety for human use.
Conclusion:
In conclusion, 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has shown promising pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. Its potential use in the treatment of neurodegenerative diseases makes it an important area of research. However, further investigation into its mechanism of action and potential side effects is needed to determine its safety and efficacy for human use.
Synthesemethoden
The synthesis of 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 2-ethoxyaniline with 3-methoxybenzylchloride in the presence of sodium hydride, followed by the addition of piperazine. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has been shown to exhibit a wide range of pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. It has also been studied for its potential use in the treatment of schizophrenia, Parkinson's disease, and Alzheimer's disease. Additionally, 1-(2-ethoxyphenyl)-4-(3-methoxybenzyl)piperazine has been investigated for its ability to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-20-10-5-4-9-19(20)22-13-11-21(12-14-22)16-17-7-6-8-18(15-17)23-2/h4-10,15H,3,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALWSUJEAOBBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-6-yl)-N'-phenylthiourea](/img/structure/B5831596.png)
![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)



![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)



